
2-Methoxy-5-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with methoxy and methoxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione typically involves the condensation of cyclohexanone with methoxy-substituted benzene derivatives. For example, starting from 1,3-dimethoxybenzene, the compound can be synthesized through a series of reactions including oxidation and condensation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques that involve the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the cyclohexadiene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quinones, while reduction reactions can produce hydroquinones .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione involves several molecular targets and pathways:
Apoptosis Induction: The compound can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Reactive Oxygen Species (ROS) Production: It stimulates the production of ROS, which can damage cellular components and lead to cell death.
Inhibition of Topoisomerases: The compound inhibits topoisomerases I and II, enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-5-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds such as:
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: This compound has a phenyl group instead of methoxy and methoxymethyl groups, leading to different chemical properties and reactivity.
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-: This compound has additional methoxy groups and a methyl group, which can affect its biological activity and chemical reactivity.
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: The presence of bulky tert-butyl groups in this compound can influence its steric properties and reactivity.
Eigenschaften
CAS-Nummer |
118297-97-5 |
|---|---|
Molekularformel |
C9H10O4 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
2-methoxy-5-(methoxymethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H10O4/c1-12-5-6-3-8(11)9(13-2)4-7(6)10/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
DSWWFWMDEQVAQG-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=O)C(=CC1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



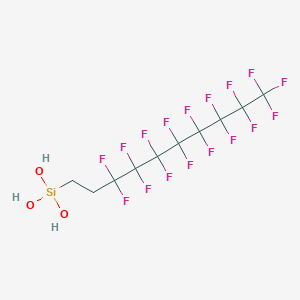
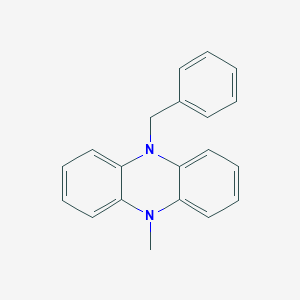
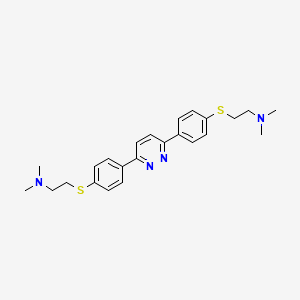
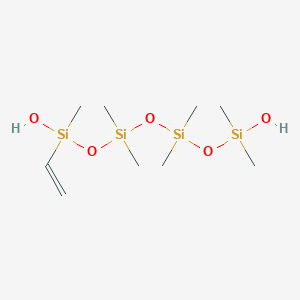
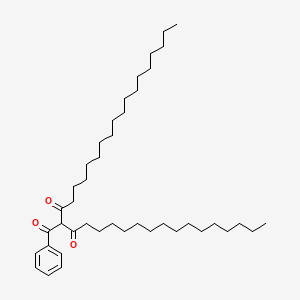
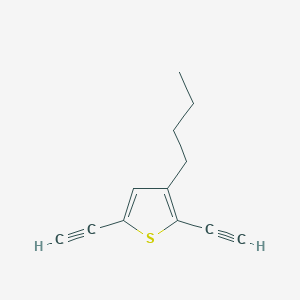
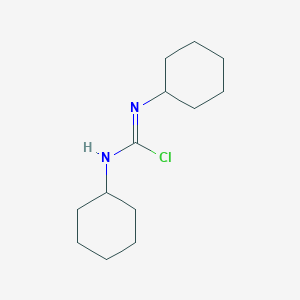
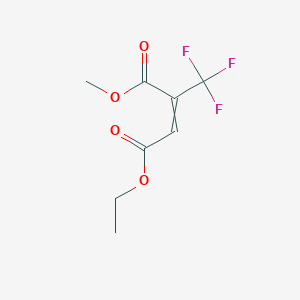
![2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane](/img/structure/B14291585.png)

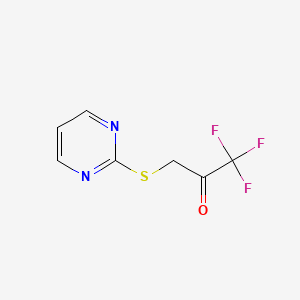
![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)
![8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B14291605.png)
